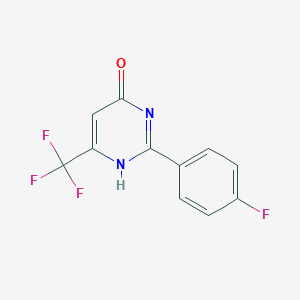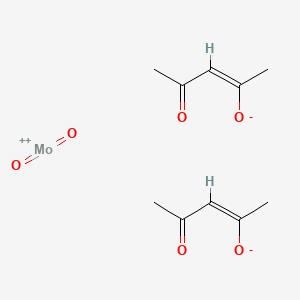
Molybdenum(II) acetylacetonate
Übersicht
Beschreibung
Molybdenum(II) acetylacetonate is a useful research compound. Its molecular formula is C10H14MoO6 and its molecular weight is 326.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Molybdenum(II) acetylacetonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Molybdenum(II) acetylacetonate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalysis of Etherification and Thioetherification Reactions : Molybdenum(VI) dioxo (acetylacetonate)2 has been used as a catalyst in the direct oxo- and thioetherification of alcohol. This method allows for the selective synthesis of symmetrical and unsymmetrical ethers, as well as the synthesis of Aryl thioether, demonstrating the catalyst's versatility in organic synthesis (Singh, Whittington, & Srivastava, 2020).
Polymer-supported Molybdenum Acetylacetonate : Research has explored the preparation of polymer-anchored molybdenum acetylacetonate, which involved functionalizing copolymers to introduce acetylacetonate groups and then complexing them with molybdenum. This study underscores the potential of molybdenum acetylacetonate in material science and polymer chemistry (Cazaux & Cazé, 1993).
Photocatalytic Enhancement : The combination of MoO[sub 3] with TiO[sub 2] has shown a significant enhancement in photocatalytic properties, potentially due to increased electron transfer rates via a reduced molybdenum species. This finding is crucial for applications in waste and drinking water treatment (Lee, Do, Dwight, & Wold, 1993).
Thin Film Preparation : A new sol-gel process using molybdenum acetylacetonate has been developed to prepare molybdenum oxide thin films. This advancement could have implications in various technological applications, especially in the field of coatings and material science (Jiebing et al., 2003).
Epoxidation of Olefins : Research on molybdenum complexes, including MoO2(acac)2, has been conducted to study their role as (pre)catalysts in the epoxidation of olefins. This study is relevant for understanding catalytic mechanisms and improving industrial catalytic processes (Morlot, Uyttebroeck, Agustin, & Poli, 2013).
Preparation of Molybdenum Oxide Films by MOCVD : Molybdenum oxide films have been prepared using molybdenum dioxide acetylacetonate as a precursor in a MOCVD (Metal Organic Chemical Vapor Deposition) process. This process is significant in the field of material science for the development of advanced coatings and thin films (Guerrero, Garcia, Santes, & Gómez, 2007).
Eigenschaften
IUPAC Name |
dioxomolybdenum(2+);(Z)-4-oxopent-2-en-2-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.Mo.2O/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;;;/q;;+2;;/p-2/b2*4-3-;;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMUJBBRXZPAJY-VGKOASNMSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O=[Mo+2]=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O=[Mo+2]=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14MoO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Molybdenum(II) acetylacetonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



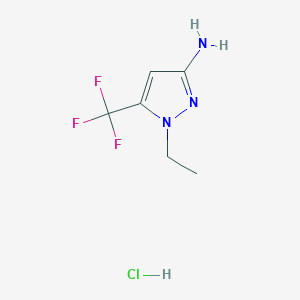

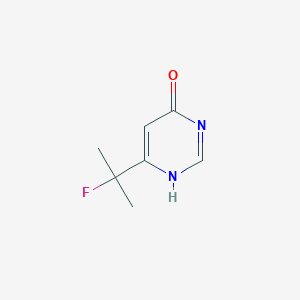

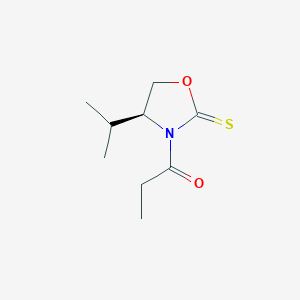
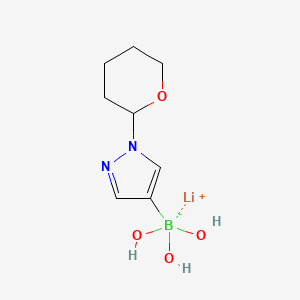
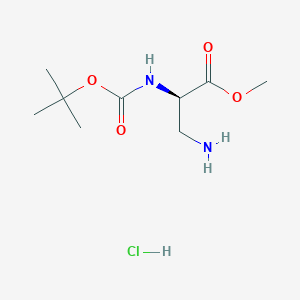
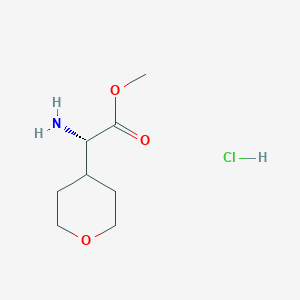
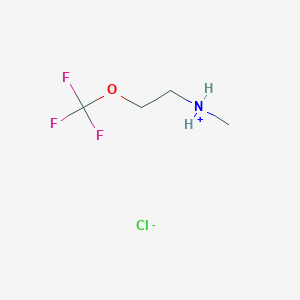
![3-Methyl-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1h-pyrazol-4-amine hydrochloride](/img/structure/B7970439.png)


